Potassium lauroyl sarcosinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium lauroyl sarcosinate: is a compound with the chemical formula C15H28KNO3. It is a potassium salt of lauroyl sarcosine, which is derived from the amino acid sarcosine. This compound is commonly used as a surfactant in various personal care products, including shampoos, body washes, and toothpaste, due to its excellent foaming and emulsifying properties .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Acylation of Sarcosine: The preparation of potassium lauroyl sarcosinate begins with the acylation of sarcosine with lauric acid to produce lauroyl sarcosine.
Neutralization: Lauroyl sarcosine is then reacted with potassium hydroxide to obtain the final product, this compound.
Industrial Production Methods:
- The industrial production of this compound typically involves the same steps as the synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Potassium lauroyl sarcosinate can undergo oxidation reactions, especially in the presence of strong oxidizing agents.
Reduction: It can also be reduced under specific conditions, although this is less common.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides.
Major Products Formed:
- The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield lauric acid derivatives, while substitution reactions can produce various lauroyl-substituted compounds .
Scientific Research Applications
Chemistry:
- Potassium lauroyl sarcosinate is used as a surfactant in various chemical formulations to enhance the solubility and stability of compounds .
Biology:
- In biological research, it is used to solubilize proteins and other biomolecules, making it easier to study their properties and interactions .
Medicine:
- The compound is explored for its potential use in drug delivery systems due to its ability to form micelles and vesicles that can encapsulate drugs .
Industry:
- It is widely used in the cosmetics industry as a mild surfactant in personal care products. Its biodegradability and low irritation potential make it a preferred choice for formulations .
Mechanism of Action
Surfactant Properties:
- Potassium lauroyl sarcosinate acts as a surfactant due to its amphiphilic nature, with a hydrophobic lauroyl chain and a hydrophilic sarcosinate head. This allows it to reduce surface tension and form stable emulsions and foams .
Molecular Targets and Pathways:
- The compound interacts with lipid membranes, disrupting their structure and enhancing the solubility of hydrophobic molecules. This property is particularly useful in drug delivery and protein solubilization .
Comparison with Similar Compounds
Sodium lauroyl sarcosinate: Similar in structure and function, but uses sodium instead of potassium.
Sodium lauryl sulfate: Another surfactant, but it is harsher and can cause irritation, making potassium lauroyl sarcosinate a milder alternative.
Cocamidopropyl betaine: A zwitterionic surfactant that is often used in combination with this compound to enhance foaming and reduce irritation.
Uniqueness:
- This compound is unique due to its mildness, biodegradability, and excellent foaming properties. It is less irritating compared to sodium lauryl sulfate and provides better foam stability in the presence of oils and sebum .
Properties
CAS No. |
38932-32-0 |
---|---|
Molecular Formula |
C15H28KNO3 |
Molecular Weight |
309.49 g/mol |
IUPAC Name |
potassium;2-[dodecanoyl(methyl)amino]acetate |
InChI |
InChI=1S/C15H29NO3.K/c1-3-4-5-6-7-8-9-10-11-12-14(17)16(2)13-15(18)19;/h3-13H2,1-2H3,(H,18,19);/q;+1/p-1 |
InChI Key |
JEMLSRUODAIULV-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCC(=O)N(C)CC(=O)[O-].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.